molecular formula C15H16N2O2 B331194 2-ethoxy-N-(pyridin-3-ylmethyl)benzamide

2-ethoxy-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B331194
M. Wt: 256.3 g/mol
InChI Key: NFOBTLDLTKMYNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-N-(pyridin-3-ylmethyl)benzamide (CAS: 438618-50-9, C₁₅H₁₆N₂O₂, molecular weight: 256.30 g/mol) is a benzamide derivative characterized by a 2-ethoxy substituent on the benzoyl ring and a pyridin-3-ylmethyl group attached to the amide nitrogen .

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.3 g/mol

IUPAC Name

2-ethoxy-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C15H16N2O2/c1-2-19-14-8-4-3-7-13(14)15(18)17-11-12-6-5-9-16-10-12/h3-10H,2,11H2,1H3,(H,17,18)

InChI Key

NFOBTLDLTKMYNQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NCC2=CN=CC=C2

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Benzamide Derivatives

Key Observations :

  • Substituent Impact : The 2-ethoxy group in the target compound may enhance lipophilicity compared to analogs with polar hydroxy or methoxy groups (e.g., Rip-D, Rip-B) .
  • Synthetic Complexity: Pyridin-3-ylmethyl-containing analogs (e.g., 4-cyano derivative in ) often require multi-step syntheses, whereas simpler phenethylamine derivatives (Rip-B) achieve higher yields via direct coupling .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) IR (ν, cm⁻¹) ¹H NMR Key Shifts (δ, ppm) Reference
2-Ethoxy-N-(pyridin-3-ylmethyl)benzamide Not reported
Rip-B 90 C=O (1650), aromatic C-H (3050) 8.0–7.4 (aromatic H), 3.8 (OCH₃)
Rip-D 96 O-H (3400), C=O (1640) 10.5 (OH), 6.8–7.3 (aromatic H)
AH-7921 (dichlorinated benzamide) Not reported Dichlorophenyl (δ 7.5–7.8)

Notes:

  • The absence of melting point data for the target compound limits direct comparison, but analogs with hydroxy groups (Rip-D) exhibit slightly higher melting points due to hydrogen bonding .
  • IR spectra of benzamides typically show strong C=O stretches (~1640–1650 cm⁻¹), while hydroxy groups (e.g., Rip-D) display broad O-H bands (~3400 cm⁻¹) .

Key Findings :

  • Activity Trends : Hydrophobic substituents (e.g., ethoxy, pentadecyl in ) may enhance membrane permeability, while polar groups (hydroxy, methoxy) improve solubility but reduce CNS penetration .

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